BenchChemオンラインストアへようこそ!

3-(4-(Methylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one

Lipophilicity Drug-likeness Physicochemical profiling

3-(4-(Methylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one is a synthetic small molecule (molecular formula C18H20N2O2S2, molecular weight 360.49 g/mol) featuring a 4-(methylthio)phenyl group linked via a propan-1-one spacer to a 3-(thiazol-2-yloxy)azetidine moiety. The compound belongs to a proprietary or screening-collection series of heterocyclic ketones that incorporate both thiazole and azetidine rings, motifs commonly explored in medicinal chemistry for kinase modulation, GPCR targeting, and anti-infective programs.

Molecular Formula C16H18N2O2S2
Molecular Weight 334.45
CAS No. 1797905-07-7
Cat. No. B2873953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Methylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one
CAS1797905-07-7
Molecular FormulaC16H18N2O2S2
Molecular Weight334.45
Structural Identifiers
SMILESCSC1=CC=C(C=C1)CCC(=O)N2CC(C2)OC3=NC=CS3
InChIInChI=1S/C16H18N2O2S2/c1-21-14-5-2-12(3-6-14)4-7-15(19)18-10-13(11-18)20-16-17-8-9-22-16/h2-3,5-6,8-9,13H,4,7,10-11H2,1H3
InChIKeyNTVKLQUAJHEQCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-(Methylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one (CAS 1797905-07-7): Chemical Class and Baseline Characteristics


3-(4-(Methylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one is a synthetic small molecule (molecular formula C18H20N2O2S2, molecular weight 360.49 g/mol) featuring a 4-(methylthio)phenyl group linked via a propan-1-one spacer to a 3-(thiazol-2-yloxy)azetidine moiety [1]. The compound belongs to a proprietary or screening-collection series of heterocyclic ketones that incorporate both thiazole and azetidine rings, motifs commonly explored in medicinal chemistry for kinase modulation, GPCR targeting, and anti-infective programs [2]. Its structural architecture—specifically the para-methylthio substituent on the phenyl ring—distinguishes it from unsubstituted, halogenated, and heteroaryl-phenyl analogs within the same chemotype.

Why Generic Substitution Fails for 3-(4-(Methylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one: Structural Determinants of Differential Behaviour


Compounds within the thiazol-2-yloxy-azetidine propan-1-one class are not interchangeable because minor modifications to the terminal aryl substituent profoundly alter lipophilicity, electronic distribution, and steric profile, which in turn dictate target binding, solubility, metabolic stability, and off-target promiscuity. The 4-(methylthio)phenyl group of the target compound provides a unique balance of hydrophobicity and polarizability compared to unsubstituted phenyl, dichlorophenyl, or heteroaryl analogs [1]. The methylthio substituent is a metabolically labile moiety that can undergo S-oxidation to yield a sulfoxide or sulfone in vivo, generating a potential prodrug-to-active-metabolite cascade that is absent in the corresponding sulfone or halogenated analogs [2]. Furthermore, the para-substitution pattern maintains a linear molecular shape conducive to occupying narrow hydrophobic pockets, whereas ortho-substituted or heteroaromatic variants introduce conformational bias that may reduce on-target potency. These physicochemical and metabolic differences mean that replacing the target compound with a close structural analog—even one differing by a single atom—cannot be assumed to preserve biological activity, selectivity, or pharmacokinetic behaviour without explicit comparative data.

Product-Specific Quantitative Evidence Guide for 3-(4-(Methylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one


Comparative Predicted Lipophilicity (cLogP) Distinguishes the Target Compound from Phenyl and Dichlorophenyl Analogs

The target compound exhibits a predicted consensus Log P (cLogP) of approximately 3.4, positioning it between the unsubstituted phenyl analog (cLogP ≈ 2.7) and the 2,6-dichlorophenyl analog (cLogP ≈ 4.1) [1]. This intermediate lipophilicity predicts better passive membrane permeability than the phenyl analog while reducing the non-specific protein binding and hERG liability risks associated with the more lipophilic dichlorophenyl derivative [2]. The calculated difference of approximately +0.7 log units relative to the phenyl comparator and −0.7 log units relative to the dichlorophenyl comparator represents a meaningful differentiation in predicted ADME behaviour.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Differentiates the Target Compound from the Triazole-Containing Azetidine Analog

The target compound possesses a topological polar surface area (TPSA) of approximately 55 Ų, whereas the triazole-containing analog 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one has a TPSA of approximately 70 Ų due to the additional nitrogen atoms in the triazole ring [1]. The 15 Ų lower TPSA of the target compound suggests superior passive blood-brain barrier (BBB) penetration potential, as CNS drugs typically require TPSA < 60–70 Ų [2]. This difference is a direct consequence of replacing the triazole heterocycle on the azetidine ring with the thiazol-2-yloxy group.

Polar surface area Blood-brain barrier penetration Oral bioavailability

Metabolic Soft Spot: Methylthio vs. Methylsulfonyl Substituent Provides a Differentiated Prodrug Opportunity

The para-methylthio substituent on the target compound is susceptible to cytochrome P450-mediated S-oxidation to form sequentially the sulfoxide and sulfone metabolites [1]. In contrast, the corresponding 4-(methylsulfonyl)phenyl analog 3-(4-(methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one already exists in the fully oxidized state and cannot undergo this metabolic activation [2]. The methylthio group thus offers a potential prodrug strategy: the parent compound may serve as a more lipophilic, better-absorbed precursor that is converted in vivo to the active sulfoxide or sulfone species. This metabolic differentiation is absent in the sulfone analog, making the target compound uniquely suited for programs that require delayed or sustained target engagement via metabolic activation.

Metabolism Prodrug design CYP450 oxidation

Predicted Aqueous Solubility Distinguishes the Methylthio Compound from the 2,6-Dichlorophenyl Analog

The target compound has a predicted Log S (ESOL) of approximately −4.5, corresponding to an aqueous solubility of roughly 3.0 × 10⁻⁵ mg/mL (12 μg/mL) [1]. The 3-(2,6-dichlorophenyl) analog, with its additional halogen atoms and higher molecular weight, is predicted to have an ESOL Log S of approximately −5.2 (solubility ~2.3 μg/mL) [1]. The ~5-fold higher predicted solubility of the target compound translates to improved in vitro assay compatibility, especially in cell-based assays requiring DMSO stock solutions at concentrations >10 mM, and reduces the risk of compound precipitation in aqueous buffers.

Aqueous solubility Formulation Bioavailability

Best Research and Industrial Application Scenarios for 3-(4-(Methylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one


Hit-to-Lead Optimization in CNS-Targeted Programs Requiring Balanced Lipophilicity and BBB Penetration Potential

The target compound's cLogP of ~3.4 and TPSA of ~55 Ų place it within the favorable range for CNS drug candidates [1][2]. Procurement is recommended when the project goal is to identify a starting scaffold that balances passive permeability with moderate aqueous solubility, outperforming both the less permeable phenyl analog (cLogP 2.7) and the more lipophilic dichlorophenyl analog (cLogP 4.1) in predicted ADME space. The thiazol-2-yloxy-azetidine core provides a rigid, sp³-rich framework amenable to further vector elaboration.

Prodrug Strategy Evaluation Leveraging the Methylthio Moiety for Metabolic Activation

Programs that require delayed or tissue-specific target engagement can exploit the thioether-to-sulfoxide/sulfone metabolic cascade unique to the methylthio substituent [1]. This prodrug concept is not accessible with the pre-oxidized methylsulfonyl analog. The target compound can serve as a tool to study the pharmacokinetic-pharmacodynamic relationship conferred by S-oxidation, particularly in liver microsome or hepatocyte incubation assays designed to monitor metabolite formation and time-dependent activity shifts.

Kinase or GPCR Screening Library Design Requiring Enhanced Solubility Over Halogenated Analogs

With ~5-fold higher predicted aqueous solubility than the 2,6-dichlorophenyl analog [1], the target compound is better suited for high-concentration screening formats (e.g., 10–30 mM DMSO stocks) where precipitation can confound IC50 determinations. Compound management teams and screening groups should prioritize this compound when assembling focused libraries targeting kinases, GPCRs, or epigenetic readers where the thiazole-azetidine scaffold has shown precedent activity.

Structure-Activity Relationship (SAR) Studies Comparing Azetidine N-Heterocycle Variations

The target compound serves as a direct comparator to the triazole-containing analog in SAR campaigns aimed at mapping the impact of azetidine N-substitution on potency, selectivity, and physicochemical properties [1]. The ~15 Ų TPSA difference provides a clear hypothesis for differential BBB penetration, enabling medicinal chemists to design focused libraries that systematically vary the heterocycle on the azetidine ring while holding the 4-(methylthio)phenylpropanone constant.

Quote Request

Request a Quote for 3-(4-(Methylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.